(3R)-3-Hydroxytetradeca-5,8-dienoic acid
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Overview
Description
(3R)-3-Hydroxytetradeca-5,8-dienoic acid is a unique organic compound characterized by its hydroxyl group at the third carbon and double bonds at the fifth and eighth positions of a tetradecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxytetradeca-5,8-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetradecanoic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents like osmium tetroxide or other oxidizing agents.
Formation of Double Bonds: The double bonds at the fifth and eighth positions can be introduced via dehydrogenation reactions or by using specific alkenylation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxytetradeca-5,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketotetradeca-5,8-dienoic acid.
Reduction: Formation of 3-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradeca-5,8-dienoic acid derivatives.
Scientific Research Applications
(3R)-3-Hydroxytetradeca-5,8-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxytetradeca-5,8-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways Involved: Modulation of lipid metabolism and anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 3R-Hydroxydecanoic acid
- 3-Hydroxy-5,8-dodecadienoic acid
- 3-Hydroxy-5,8-tetradecadienoic acid
Uniqueness
(3R)-3-Hydroxytetradeca-5,8-dienoic acid is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
202601-25-0 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3R)-3-hydroxytetradeca-5,8-dienoic acid |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h6-7,9-10,13,15H,2-5,8,11-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
OYFKCEXKPUVCLL-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCC=CCC=CC[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(CC(=O)O)O |
Origin of Product |
United States |
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